Raf265: A Dual Inhibitor of the RAF/MEK/ERK and VEGF Signaling Pathways
Raf265: A Dual Inhibitor of the RAF/MEK/ERK and VEGF Signaling Pathways
An In-Depth Technical Guide on the Core Mechanism of Action
Introduction
Raf265, also known as CHIR-265, is an orally bioavailable small molecule that has demonstrated potent antineoplastic activity in preclinical and clinical studies.[1] Developed as a multi-kinase inhibitor, its primary mechanism of action involves the dual inhibition of key enzymes in two critical signaling pathways implicated in tumor growth, proliferation, and angiogenesis: the RAF/MEK/ERK pathway and the Vascular Endothelial Growth Factor (VEGF) pathway.[2][3] This guide provides a detailed technical overview of Raf265's mechanism of action, supported by quantitative data from key studies, experimental protocols, and visual representations of the signaling cascades it modulates.
Core Mechanism of Action: Dual Kinase Inhibition
Raf265 exerts its therapeutic effects by binding to and inhibiting the activity of specific serine/threonine and receptor tyrosine kinases. This dual-targeting strategy is designed to simultaneously block tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[1][2]
Inhibition of the RAF/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[] Mutations in the BRAF gene, a key component of this pathway, are found in a significant percentage of human cancers, particularly melanoma.[3] Raf265 potently inhibits several members of the RAF kinase family, including:
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B-Raf (wild-type and V600E mutant): The V600E mutation in B-Raf leads to constitutive activation of the pathway, driving uncontrolled cell growth. Raf265 is a potent inhibitor of both the wild-type and the V600E mutant forms of B-Raf.[5]
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C-Raf: C-Raf is another important member of the RAF kinase family that can also contribute to aberrant signaling in cancer.[5]
By inhibiting B-Raf and C-Raf, Raf265 prevents the downstream phosphorylation and activation of MEK and subsequently ERK.[5] The inhibition of ERK phosphorylation is a key indicator of Raf265's on-target activity, leading to cell cycle arrest and apoptosis in tumor cells.[3][5]
Inhibition of the VEGF Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGF signaling pathway plays a central role in this process. Raf265 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase in this pathway.[1][2] By inhibiting VEGFR2, Raf265 disrupts the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby inhibiting the formation of new tumor blood vessels.[2]
Quantitative Data on Raf265 Activity
The inhibitory potency of Raf265 has been quantified in various preclinical studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of Raf265
| Target | Assay Type | IC50/EC50 (nM) | Reference |
| C-Raf | Cell-free assay | 3 - 60 | [5] |
| B-Raf (wild-type) | Cell-free assay | 3 - 60 | [5] |
| B-Raf (V600E) | Cell-free assay | 3 - 60 | [5] |
| B-Raf (V600E) | Cell-based | 140 | [3] |
| VEGFR2 | Cell-free assay | 30 | [5] |
| VEGFR2 | Cell-based | 190 | [3] |
| PDGFRβ | Cell-based | 790 | [3] |
| c-Kit | Cell-based | 1100 | [3] |
Table 2: In Vivo Antitumor Activity of Raf265
| Xenograft Model | Dosage | Outcome | Reference |
| HCT116 | 12 mg/kg | 71% to 72% Tumor Volume Inhibition | [5] |
| A375M | 100 mg/kg (orally) | Inhibition of FDG accumulation, decreased tumor volumes | [5] |
| Human Melanoma | 40 mg/kg (daily for 30 days) | >50% reduction in tumor growth in 7 of 17 tumor implants | [6][7] |
| Mouse Efficacy | 10, 30, 100 mg/kg (orally, every 2 days) | 100 mg/kg: Tumor regression; 30 mg/kg: Robust stasis; 10 mg/kg: Modest inhibition | [8] |
Table 3: Phase I Clinical Trial Results in Metastatic Melanoma
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | 48 mg once daily (continuous) | [9][10] |
| Objective Response Rate | 12.1% (8 of 66 evaluable patients) | [9][10] |
| Partial Metabolic Response | 20.7% (12 of 58 evaluable patients) | [9][10] |
| Common Adverse Events | Fatigue (52%), diarrhea (34%), weight loss (31%) | [9][10] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by Raf265.
Caption: Dual inhibition of RAF and VEGFR2 signaling pathways by Raf265.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature to characterize the activity of Raf265.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of Raf265 on the enzymatic activity of target kinases.
Protocol:
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Raf and MEK proteins are combined at 2x the final concentration in an assay buffer (50 mM Tris, pH 7.5, 15 mM MgCl2, 0.1 mM EDTA, and 1 mM DTT).[5]
-
15 µL of the protein mixture is dispensed into each well of a polypropylene assay plate.[5]
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3 µL of Raf265, diluted in 100% DMSO to 10x the final concentration, is added to the wells. Control wells receive DMSO alone.[5]
-
The kinase reaction is initiated by adding 12 µL of 2.5x ³³P-ATP diluted in the assay buffer.[5]
-
The reaction is allowed to proceed for 45-60 minutes at room temperature.[5]
-
The reaction is stopped by the addition of 70 µL of a stop reagent containing 30 mM EDTA.[5]
-
Samples are transferred to a filtration plate, and the amount of incorporated ³³P is quantified using a scintillation counter to determine kinase activity.[5]
Cell Viability (MTT) Assay
Objective: To assess the effect of Raf265 on the viability and proliferation of cancer cell lines.
Protocol:
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1 x 10⁴ cells are seeded in 200 µL of medium in each well of a 96-well plate.[5]
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After 24 hours, the medium is replaced with fresh medium containing various concentrations of Raf265 (e.g., 0.1 to 10 µM).[5]
-
Cells are incubated with the compound for 48 hours.[5]
-
20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours.[5]
-
The supernatant is removed, and the formazan crystals are dissolved in 200 µL of DMSO.[5]
-
The absorbance is measured at 595 nm using a plate reader to determine the percentage of viable cells relative to untreated controls.[5]
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of Raf265 in a living organism.
Protocol:
-
Human tumor cells (e.g., melanoma or colorectal cancer cell lines) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[6][7]
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Once tumors reach a palpable size, mice are randomized into treatment and control groups.[6][7]
-
Raf265 is administered orally at a specified dose and schedule (e.g., 40 mg/kg, daily). The control group receives a vehicle control.[6][7]
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.[6][7]
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At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for biomarkers like pERK, Ki-67, and cyclin D1.[6][7]
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
Raf265 is a potent, orally bioavailable, dual inhibitor of the RAF/MEK/ERK and VEGF signaling pathways. Its mechanism of action, centered on the inhibition of B-Raf (wild-type and V600E mutant), C-Raf, and VEGFR2, provides a strong rationale for its use in cancers driven by these pathways, such as melanoma. Preclinical studies have demonstrated its ability to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis. While clinical trials have shown some antitumor activity, further research is needed to optimize its therapeutic potential and identify patient populations most likely to benefit from this multi-targeted approach. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for the continued development and strategic application of Raf265 and similar multi-kinase inhibitors in oncology.
References
- 1. Raf265 | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RAF265 inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
